molecular formula C15H8BrN3 B12918558 3-(4-Bromophenyl)quinoxaline-6-carbonitrile CAS No. 110379-69-6

3-(4-Bromophenyl)quinoxaline-6-carbonitrile

Katalognummer: B12918558
CAS-Nummer: 110379-69-6
Molekulargewicht: 310.15 g/mol
InChI-Schlüssel: HQFIZGPLLQNAEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)quinoxaline-6-carbonitrile is a heterocyclic aromatic compound that features a quinoxaline core substituted with a bromophenyl group at the 3-position and a carbonitrile group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)quinoxaline-6-carbonitrile typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as benzil.

    Bromination: The introduction of the bromophenyl group can be achieved through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a brominated phenylboronic acid with the quinoxaline core in the presence of a palladium catalyst and a base.

    Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)quinoxaline-6-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The quinoxaline core can undergo oxidation or reduction reactions, leading to the formation of different quinoxaline derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Copper(I) Cyanide:

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Substituted Quinoxalines: Formed through substitution reactions.

    Oxidized or Reduced Quinoxalines: Formed through oxidation or reduction reactions.

    Cyclized Heterocycles: Formed through cyclization reactions.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)quinoxaline-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)quinoxaline-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and carbonitrile groups can enhance the compound’s binding affinity and specificity towards these targets. The quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylquinoxaline-6-carbonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-(4-Chlorophenyl)quinoxaline-6-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.

    3-(4-Methylphenyl)quinoxaline-6-carbonitrile: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

3-(4-Bromophenyl)quinoxaline-6-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

110379-69-6

Molekularformel

C15H8BrN3

Molekulargewicht

310.15 g/mol

IUPAC-Name

3-(4-bromophenyl)quinoxaline-6-carbonitrile

InChI

InChI=1S/C15H8BrN3/c16-12-4-2-11(3-5-12)15-9-18-13-6-1-10(8-17)7-14(13)19-15/h1-7,9H

InChI-Schlüssel

HQFIZGPLLQNAEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN=C3C=CC(=CC3=N2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.